5-(cyanoamino)-2-fluorobenzonitrile
Description
5-(Cyanoamino)-2-fluorobenzonitrile is a fluorinated benzonitrile derivative featuring a cyanoamino (-NH-CN) substituent at the 5-position of the benzene ring.
Properties
CAS No. |
1249162-71-7 |
|---|---|
Molecular Formula |
C8H4FN3 |
Molecular Weight |
161.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyanoamino)-2-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with cyanamide under specific conditions. One common method involves the use of a base such as sodium methoxide in methanol to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(Cyanoamino)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: 5-(Amino)-2-fluorobenzonitrile.
Oxidation: 5-(Cyanoamino)-2-fluoronitrobenzene.
Scientific Research Applications
5-(Cyanoamino)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(cyanoamino)-2-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and amino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 5-(cyanoamino)-2-fluorobenzonitrile with structurally related compounds, highlighting substituent effects on key properties:
Reactivity and Functional Group Impact
- Cyanoamino Group (-NH-CN): This group confers hydrogen-bonding capability and polarity, making the compound suitable for targeting enzyme active sites. Its electron-withdrawing nature may stabilize intermediates in radiolabeling reactions (e.g., [11C]CO2-fixation) .
- Halogen Substituents : Bromine and iodine at C5 (e.g., 5-bromo or 5-iodo derivatives) enhance electrophilicity, enabling Suzuki-Miyaura or Ullmann coupling reactions. Bromine also facilitates nucleophilic substitutions (e.g., thioether formation in DAO inhibitors) .
- Amino vs. Cyanoamino: The -NH2 group in 5-amino-2-fluorobenzonitrile is more nucleophilic than -NH-CN, favoring amide bond formation, while -NH-CN may resist oxidation better .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
